Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
CAS No.:
Cat. No.: VC15625508
Molecular Formula: C30H32N4O6
Molecular Weight: 544.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32N4O6 |
|---|---|
| Molecular Weight | 544.6 g/mol |
| IUPAC Name | dipropan-2-yl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-12-8-7-9-13-22)32-28(24)21-11-10-14-23(15-21)34(37)38/h7-18,27,31H,1-6H3 |
| Standard InChI Key | ZYFPRCLTLBNQEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
Introduction
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C30H32N4O6. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a dihydropyridine core with a pyrazole ring and a nitrophenyl group, contributing to its unique chemical properties and potential therapeutic applications.
Synthesis
The synthesis of Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. A common method includes the condensation of diisopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate with phenylhydrazine under acidic conditions to form the pyrazole ring. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.
Biological Activities and Applications
Research indicates that Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes and receptors, which modulate various biochemical pathways. The nitrophenyl group may participate in electron transfer reactions, while the pyrazole ring interacts with biological targets, influencing cellular processes like inflammation and apoptosis.
Research Findings and Future Directions
Studies on this compound focus on its interaction with enzymes and receptors. The compound's unique structure makes it an interesting subject for research in organic synthesis and pharmacology. Further studies are needed to explore its solubility and reactivity in various solvents, which are essential for its application in pharmaceutical formulations.
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